2'-Chloro-3-(3-chloro-5-fluorophenyl)-4'-fluoropropiophenone
Description
2’-Chloro-3-(3-chloro-5-fluorophenyl)-4’-fluoropropiophenone is an organic compound that belongs to the class of aromatic ketones. This compound is characterized by the presence of chloro and fluoro substituents on the phenyl rings, which contribute to its unique chemical properties. It is used in various scientific research applications due to its reactivity and potential biological activities.
Properties
IUPAC Name |
1-(2-chloro-4-fluorophenyl)-3-(3-chloro-5-fluorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2F2O/c16-10-5-9(6-12(19)7-10)1-4-15(20)13-3-2-11(18)8-14(13)17/h2-3,5-8H,1,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWJHTAVUYQPDSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)C(=O)CCC2=CC(=CC(=C2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60644969 | |
| Record name | 1-(2-Chloro-4-fluorophenyl)-3-(3-chloro-5-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60644969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898751-12-7 | |
| Record name | 1-Propanone, 1-(2-chloro-4-fluorophenyl)-3-(3-chloro-5-fluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898751-12-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Chloro-4-fluorophenyl)-3-(3-chloro-5-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60644969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedel-Crafts Acylation
The synthesis begins with the Friedel-Crafts acylation reaction, which introduces the ketone functional group into the aromatic ring system. This method typically involves:
- Reactants:
- 2-chloro-4-fluorobenzoyl chloride
- 3-chloro-5-fluorobenzene
- Catalyst: Aluminum chloride (AlCl₃), a Lewis acid
- Solvent: Anhydrous dichloromethane or another non-polar solvent
- Reaction Conditions:
- Temperature: Maintained at 0–5°C during the addition of reagents to control exothermicity.
- Atmosphere: Conducted under an inert nitrogen atmosphere to prevent moisture interference.
- Dissolve aluminum chloride in anhydrous dichloromethane.
- Slowly add 2-chloro-4-fluorobenzoyl chloride while maintaining low temperatures.
- Introduce 3-chloro-5-fluorobenzene dropwise into the reaction mixture.
- Stir for several hours at room temperature to ensure complete reaction.
- Quench the reaction with ice-cold water and extract the organic layer.
- Purify the crude product via recrystallization or column chromatography.
Yield: Typically ranges from 75–85%, depending on reaction conditions.
Chlorination Process
To introduce additional chlorine atoms into the structure, chlorination is performed using molecular chlorine gas in the presence of a catalyst.
- Reactants:
- Propiophenone derivative
- Chlorine gas (Cl₂)
- Catalyst: Aluminum trichloride (AlCl₃)
- Solvent: 1,2-dichloroethane
- Reaction Conditions:
- Temperature: Between 15–70°C
- Reaction Time: Approximately 6–10 hours
- Add aluminum trichloride and solvent to a reactor under stirring conditions.
- Gradually introduce chlorine gas while monitoring temperature and reaction progress via chromatographic tracking.
- Perform low-temperature hydrolysis to neutralize excess chlorine and catalyst residues.
- Wash and layer the product to isolate crude material.
- Purify via reduced-pressure distillation followed by rectification at ~170°C.
Yield: High selectivity with yields ranging from 88–90%.
Industrial-Scale Production
Continuous Flow Reactors
For large-scale synthesis, continuous flow reactors are employed to optimize yield and efficiency:
- Reactants and Catalysts: Same as laboratory-scale preparation.
- Advantages:
- Enhanced reaction control due to automated systems.
- Reduced reaction time compared to batch processing.
- Recrystallization using solvents such as ethanol or acetone.
- Flash chromatography for high-purity isolation.
Environmental Considerations
Industrial processes prioritize minimizing environmental impact:
- Acidic wastewater generated during hydrolysis is stored in large tanks for recycling.
- Solvent recovery systems are implemented to reduce waste.
Data Table: Key Reaction Parameters
| Parameter | Friedel-Crafts Acylation | Chlorination Process |
|---|---|---|
| Catalyst | Aluminum chloride | Aluminum trichloride |
| Solvent | Dichloromethane | Dichloroethane |
| Temperature Range | 0–5°C | 15–70°C |
| Reaction Time | ~6 hours | ~6–10 hours |
| Yield | ~75–85% | ~88–90% |
Research Notes
- The choice of catalyst significantly affects yield and selectivity; aluminum chloride provides high activity and selectivity in both acylation and chlorination steps.
- Solvent selection is crucial for reaction efficiency; dichloromethane ensures minimal side reactions during acylation, while dichloroethane is preferred for chlorination due to its compatibility with chlorine gas.
- Purity levels achieved post-distillation are typically above 99%, making this compound suitable for further applications in pharmaceutical or chemical research.
Chemical Reactions Analysis
Types of Reactions
2’-Chloro-3-(3-chloro-5-fluorophenyl)-4’-fluoropropiophenone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds with new functional groups.
Scientific Research Applications
2’-Chloro-3-(3-chloro-5-fluorophenyl)-4’-fluoropropiophenone is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: Studying the effects of halogenated aromatic compounds on biological systems.
Medicine: Investigating potential pharmacological activities and developing new therapeutic agents.
Industry: Used in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2’-Chloro-3-(3-chloro-5-fluorophenyl)-4’-fluoropropiophenone involves its interaction with specific molecular targets. The chloro and fluoro substituents enhance the compound’s ability to interact with enzymes and receptors, potentially leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-5-fluorophenylacetic acid
- 2-Chloro-3-fluoropyridine
- 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
Uniqueness
2’-Chloro-3-(3-chloro-5-fluorophenyl)-4’-fluoropropiophenone is unique due to the specific arrangement of chloro and fluoro substituents on the phenyl rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Biological Activity
2'-Chloro-3-(3-chloro-5-fluorophenyl)-4'-fluoropropiophenone is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H12Cl2F2O
- Molecular Weight : 319.16 g/mol
- CAS Number : Not available in the current literature.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate chlorinated phenyl derivatives with fluorinated propionyl compounds. The process often utilizes various catalysts and solvents to enhance yield and purity.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, the compound has been tested against various cancer cell lines, demonstrating the ability to induce apoptosis and inhibit cell proliferation.
Case Study: HER2-positive Gastric Cancer
A study highlighted the effectiveness of a structurally related compound in downregulating HER2 expression in gastric cancer cells. The compound inhibited the ELF3-MED23 protein-protein interaction, leading to reduced HER2 levels and downstream signaling pathways associated with tumor growth .
| Compound | IC50 (μM) | Effect |
|---|---|---|
| Compound 10 (similar structure) | 0.68 | Inhibits ELF3-MED23 PPI, induces apoptosis |
2. Enzyme Inhibition
The compound has shown potential as an inhibitor of various enzymes, including monoamine oxidases (MAOs) and cholinesterases. Inhibition of these enzymes can lead to neuroprotective effects and may provide therapeutic benefits in neurodegenerative diseases.
| Enzyme | IC50 (μM) | Activity |
|---|---|---|
| MAO A | ~1 | Inhibition |
| Cholinesterase | ~7-8 | Moderate inhibition |
The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets within cells:
- Apoptosis Induction : The compound triggers apoptotic pathways through caspase activation, leading to programmed cell death in cancer cells.
- Protein-Protein Interaction Disruption : Similar compounds have been shown to disrupt critical interactions between oncogenic proteins, which is essential for their anticancer efficacy.
Q & A
Basic Questions
Q. What are the optimal synthetic routes for 2'-Chloro-3-(3-chloro-5-fluorophenyl)-4'-fluoropropiophenone, considering halogen substituent positions?
- Methodology : Start with Friedel-Crafts acylation of fluorobenzene derivatives to form the propiophenone backbone. Sequential halogenation (chlorination/fluorination) at specific positions can be achieved using directed ortho-metalation (DoM) strategies or electrophilic substitution. For example, highlights regioselective chlorination at the 2' and 3 positions using AlCl₃ as a catalyst under controlled temperatures (60–80°C). Purification via column chromatography (silica gel, hexane/EtOAc) ensures removal of dihalogenated by-products . Comparative studies with analogous compounds (e.g., 4'-fluoropropiophenone in ) suggest that steric and electronic effects of fluorine substituents influence reaction efficiency .
Q. How can the molecular structure of this compound be confirmed using spectroscopic and crystallographic methods?
- Methodology :
- NMR : Use ¹H/¹³C NMR (400–600 MHz, CDCl₃) to verify substituent positions. Fluorine-19 NMR identifies para/ortho fluorine environments (e.g., δ −110 to −115 ppm for aryl-F) .
- X-ray Crystallography : Grow single crystals via slow evaporation (solvent: DCM/hexane). Refine structures using SHELXL ( ) for precise bond-length/angle analysis. ORTEP-3 ( ) generates thermal ellipsoid diagrams to visualize steric strain from chloro/fluoro groups .
Q. What purification techniques are effective for isolating this compound post-synthesis?
- Methodology : Recrystallization (ethanol/water) removes polar impurities, while flash chromatography (hexane:EtOAc, 8:2) separates regioisomers. reports >98% purity using gradient elution with silica gel . For halogenated by-products, preparative HPLC (C18 column, MeCN/H₂O) is recommended .
Advanced Research Questions
Q. How can discrepancies between theoretical NMR chemical shift predictions and experimental data be resolved?
- Methodology : Employ density functional theory (DFT) calculations (Gaussian 16, B3LYP/6-311+G(d,p)) to simulate NMR shifts. Compare with experimental data to identify deviations caused by solvent effects (e.g., CDCl₃ vs. DMSO-d₆) or conformational dynamics. demonstrates this approach for analogous thiazole derivatives, where steric crowding from chloro/fluoro groups altered coupling constants . Adjust computational models to account for π-stacking interactions observed in crystallographic data .
Q. What strategies mitigate steric hindrance in cross-coupling reactions involving this compound?
- Methodology : Use bulky ligands (e.g., XPhos or SPhos) to stabilize palladium catalysts in Suzuki-Miyaura couplings. highlights successful aryl-aryl coupling under microwave irradiation (120°C, 30 min) with Pd(OAc)₂/XPhos, achieving >85% yield despite ortho-chloro substituents . For Ullmann-type reactions, CuI/1,10-phenanthroline in DMF at 100°C minimizes dehalogenation side reactions .
Q. How does computational modeling predict the reactivity of this compound in nucleophilic aromatic substitution (SNAr)?
- Methodology : Perform frontier molecular orbital (FMO) analysis (HOMO/LUMO energies) to identify electron-deficient aryl positions. ’s comparative study of bromo/fluoro-propiophenones shows that LUMO localization at the 4'-fluoro site enhances SNAr reactivity with amines . Solvent models (IEF-PCM, acetone) in Gaussian simulations align with experimental kinetic data .
Q. How can reaction by-products be analyzed and characterized using high-resolution mass spectrometry (HRMS)?
- Methodology : Acquire HRMS (ESI-TOF) in positive ion mode to detect [M+H]⁺ or [M+Na]⁺ adducts. Fragment ion analysis (MS/MS) identifies halogen loss (e.g., m/z −35/−19 for Cl/F). demonstrates this for thiadiazine derivatives, where isotopic patterns (³⁵Cl/³⁷Cl) confirm chloro-substituted by-products . Pair with IR spectroscopy to distinguish carbonyl vs. ketone oxidation products .
Data Contradiction Analysis
Q. How to address conflicting crystallographic data regarding bond angles in the chloro-fluorophenyl moiety?
- Methodology : Re-refine diffraction data (Mo-Kα radiation, 100 K) using SHELXL ( ) with TWIN/BASF commands to account for potential crystal twinning. Compare with analogous structures (e.g., ’s pyrazol-thiazole derivatives) to assess whether deviations arise from packing effects or measurement errors . Use PLATON to check for overlooked symmetry elements .
Q. What experimental controls validate the regioselectivity of halogenation steps in synthesis?
- Methodology : Conduct competition experiments between fluorobenzene and chlorobenzene derivatives under identical conditions. LC-MS monitoring () quantifies intermediate ratios. ’s synthesis of 3-chloro-4'-fluoropropiophenone confirms that electron-withdrawing fluorine directs chlorination to the meta position . DFT-based NBO analysis further rationalizes substituent directing effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
